N~1~-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE
Overview
Description
N~1~-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple functional groups, including a methoxyphenyl group and a hydrazono group, which contribute to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-methoxyphenylacetic acid and hydrazine hydrate in the presence of a catalyst such as piperidine leads to the formation of the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated using 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Reagents such as halogens (Cl~2~, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl~3~).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
N~1~-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(1-{(E)-2-[2-(4-HYDROXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N~1~-[4-(1-{(E)-2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N1-[4-(1-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]-2-METHYLBENZAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[4-[(E)-N-[[2-(4-methoxyphenyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-6-4-5-7-23(17)25(30)26-21-12-10-20(11-13-21)18(2)27-28-24(29)16-19-8-14-22(31-3)15-9-19/h4-15H,16H2,1-3H3,(H,26,30)(H,28,29)/b27-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPVAEUGPVRQSI-OVVQPSECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)CC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)CC3=CC=C(C=C3)OC)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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